Fmoc-4-Nitro-L-Homophe
Description
Fmoc-4-Nitro-L-Homophe, or N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-β-homophenylalanine, is a fluorinated aromatic amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a nitro (-NO₂) substituent at the para position of the phenyl ring and an extended β-homophenylalanine backbone (additional methylene group compared to phenylalanine). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .
Key structural attributes include:
- Molecular Formula: Estimated as C₂₅H₂₂N₂O₆ (based on analogous compounds in ).
- Molecular Weight: ~470.46 g/mol.
- Applications: The nitro group enhances electron-withdrawing properties, influencing peptide stability, reactivity, and interactions with biological targets. It is also a precursor for further functionalization (e.g., reduction to an amine group) .
Properties
Molecular Formula |
C25H22N2O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C25H22N2O6/c28-24(29)23(14-11-16-9-12-17(13-10-16)27(31)32)26-25(30)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
LNECVLOZWPLURT-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of Fmoc-4-Nitro-L-Homophe follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers can facilitate the large-scale production of this compound, especially when integrated into solid-phase peptide synthesis (SPPS) protocols .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-Nitro-L-Homophe undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-4-Nitro-L-Homophe is primarily used as a key building block in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for amine functionalities, allowing for the selective assembly of peptides. This method enables the creation of complex peptides with specific sequences tailored for various biochemical applications .
Advantages in Synthesis
- Stability : The compound exhibits stability under acidic conditions, making it suitable for sequential deprotection and coupling reactions.
- Versatility : It can be incorporated into various peptide sequences, enhancing the diversity of synthesized peptides.
Drug Development
Therapeutic Applications
The unique structural features of this compound contribute to its utility in drug development, particularly in creating peptide-based drugs that target specific biological pathways. Its incorporation into drug candidates can enhance efficacy and selectivity against target proteins .
Case Studies
- Peptide Inhibitors : Research has demonstrated the potential of using this compound in designing peptide inhibitors that selectively bind to cancer-related proteins, potentially leading to novel therapeutic strategies .
- Drug Delivery Systems : The ability to form stable hydrogels makes this compound advantageous in developing drug delivery systems that ensure controlled release and targeted therapy.
Bioconjugation
Facilitating Biomolecule Attachment
this compound is employed in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutic development where precise targeting is required .
Applications in Diagnostics
The compound can be modified to create conjugates with fluorescent markers, enhancing imaging techniques used in cellular biology and diagnostics. This allows researchers to track biological processes in real-time, providing valuable insights into cellular dynamics .
Research in Protein Engineering
Protein Design and Stability
In protein engineering, this compound aids scientists in designing proteins with enhanced stability and activity. Its incorporation into protein structures can improve folding and functionality, which is vital for biotechnological applications .
Fluorescent Probes
Cellular Imaging
The fluorescent properties of this compound enable its use as a fluorescent probe in cellular imaging studies. By modifying the compound, researchers can develop probes that provide insights into protein interactions and cellular processes .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Key building block for solid-phase synthesis | Stability under acidic conditions |
| Drug Development | Development of peptide-based drugs targeting specific pathways | Enhanced efficacy and selectivity |
| Bioconjugation | Attachment of biomolecules for diagnostics and therapeutics | Precision targeting |
| Protein Engineering | Design of proteins with improved stability | Enhanced functionality |
| Fluorescent Probes | Development of probes for cellular imaging | Real-time tracking of biological processes |
Mechanism of Action
The mechanism of action of Fmoc-4-Nitro-L-Homophe involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the carbamate linkage and regenerates the free amine .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Biological Activity
Fmoc-4-Nitro-L-Homophe, also known as Fmoc-4-nitro-L-β-homophenylalanine, is a derivative of the amino acid homophenylalanine. This compound is significant in peptide synthesis due to its unique properties that enhance solubility and stability, making it a valuable building block in various biological applications. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, drug development, bioconjugation, and protein engineering.
This compound has the molecular formula C₁₈H₁₈N₂O₆ and a molecular weight of 354.34 g/mol. It features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group that provides stability during peptide synthesis. The presence of the nitro group enhances its reactivity and potential for modification.
1. Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structure allows for efficient coupling reactions, facilitating the formation of complex peptides with desired biological activities. The Fmoc protection strategy enables selective deprotection under mild conditions, which is crucial for maintaining the integrity of sensitive amino acids during synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₆ |
| Molecular Weight | 354.34 g/mol |
| Solubility | Soluble in DMF and DMSO |
| Stability | Stable under acidic conditions |
2. Drug Development
The compound's properties make it valuable in developing new drugs targeting specific biological pathways. Its ability to incorporate into peptides allows for the design of therapeutic agents that can modulate biological functions effectively. Studies have shown that peptides synthesized with this compound exhibit enhanced bioactivity compared to those synthesized with standard amino acids.
3. Bioconjugation
This compound is employed in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutic developments, where targeted delivery of drugs or imaging agents is necessary.
4. Protein Engineering
In protein engineering, this compound aids scientists in designing proteins with enhanced stability and activity for various applications in biotechnology. Its incorporation into proteins can lead to improved functional characteristics, making it a key component in the development of novel biotherapeutics.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Peptide Therapeutics : A recent study demonstrated that peptides synthesized using this compound showed increased binding affinity to target receptors compared to traditional peptides. This enhanced interaction suggests potential for developing more effective therapeutics targeting specific diseases .
- Fluorescent Probes Development : Researchers modified this compound to create fluorescent probes for cellular imaging. These probes allowed real-time tracking of biological processes, providing insights into cellular dynamics .
Q & A
Basic: What are the critical considerations for optimizing solid-phase peptide synthesis (SPPS) using Fmoc-4-Nitro-L-Homophe?
Methodological Answer:
- Deprotection Efficiency : Use 20% piperidine in DMF for Fmoc removal, monitoring by UV absorbance at 301 nm to ensure complete deprotection .
- Coupling Conditions : Employ coupling reagents like HBTU/HOBt or OxymaPure/DIC to minimize steric hindrance from the 4-nitro group. Extend reaction times (45–60 minutes) for improved incorporation .
- Solvent Selection : Use DCM/DMF (1:1) to enhance solubility of the nitro-substituted residue during coupling .
- Quality Control : Validate each synthesis step via LC-MS to detect truncations or deletions early .
Basic: Which analytical techniques are most effective for characterizing the purity of this compound?
Methodological Answer:
- HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% target). Retention times vary based on nitro-group polarity .
- NMR Spectroscopy : Confirm structural integrity via - and -NMR. Key signals include aromatic protons at δ 7.8–8.2 ppm (nitro-substituted phenyl) and Fmoc carbamate protons at δ 4.2–4.5 ppm .
- Mass Spectrometry : ESI-MS or MALDI-TOF should match the theoretical molecular weight (432.43 g/mol for CHNO) .
Advanced: How can discrepancies in mass spectrometry data for this compound-containing peptides be systematically analyzed?
Methodological Answer:
- Error Source Identification :
- Quantitative Analysis : Integrate LC-MS peaks to calculate impurity percentages. Use calibration curves with synthetic standards for accuracy .
Advanced: What computational methods are suitable for predicting the conformational stability of peptides incorporating this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to assess nitro-group interactions with adjacent residues. Use AMBER or CHARMM force fields .
- Density Functional Theory (DFT) : Calculate rotational barriers of the nitro-phenyl group to evaluate steric effects on backbone flexibility .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functional peptide design .
Advanced: How do steric effects of the 4-nitro group influence coupling efficiency during peptide synthesis?
Methodological Answer:
- Steric Hindrance Analysis :
- Side-Chain Protection : Temporarily protect the nitro group with photolabile groups (e.g., NVOC) if coupling fails, followed by UV cleavage post-synthesis .
Advanced: What strategies mitigate racemization risks when incorporating this compound into sensitive peptide sequences?
Methodological Answer:
- Low-Temperature Synthesis : Perform couplings at 4°C to slow base-catalyzed racemization .
- Additive Use : Include 0.1 M HOBt or Oxyma to suppress epimerization during activation .
- Chiral Purity Monitoring : Use Marfey’s reagent derivatization followed by HPLC to quantify D/L ratios (<1% acceptable) .
Advanced: How should researchers design control experiments to validate the incorporation efficiency of this compound in automated synthesis platforms?
Methodological Answer:
- Internal Standards : Spike synthesis with -labeled this compound to track incorporation via isotopic MS patterns .
- Truncation Analysis : Synthesize model peptides (e.g., Ac-X-(4-NO-Phe)-NH) and quantify deletions via Edman degradation .
- Machine Learning : Train models on historical synthesis data to predict optimal coupling parameters for nitro-substituted residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
